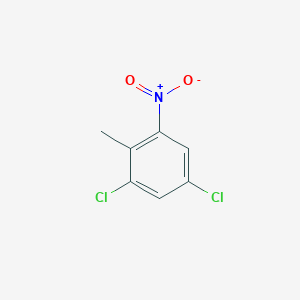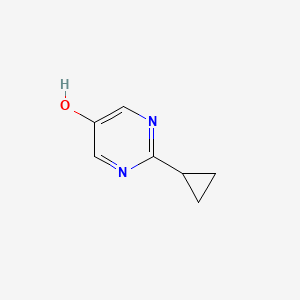
2-Cyclopropylpyrimidin-5-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral and Antiretroviral Applications
Research on derivatives of 2-Cyclopropylpyrimidin-5-ol has revealed promising antiviral properties. For example, derivatives have shown marked inhibition of retrovirus replication in cell culture, highlighting the potential for treating viral infections including HIV (Hocková et al., 2003). Another study synthesized methylenecyclopropane analogues of nucleosides, demonstrating significant activity against human and murine cytomegalovirus, thus offering another avenue for antiviral therapy (Zhou et al., 2004).
Anticancer Research
Compounds related to 2-Cyclopropylpyrimidin-5-ol have been explored for their anticancer potential. For instance, derivatives have been investigated for their ability to inhibit Src/Abl kinase, a key target in cancer therapy, demonstrating significant antitumor activity in preclinical assays (Lombardo et al., 2004).
Chemical Synthesis and Methodology
Research has also focused on the development of efficient synthesis methods for compounds involving 2-Cyclopropylpyrimidin-5-ol. A notable example is the one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating an efficient method for synthesizing compounds with potential biological activities (Reddy et al., 2014).
Antimicrobial Activity
Derivatives have shown significant antimicrobial activity, suggesting their potential use in combating bacterial and fungal infections. For example, substituted thiazolo[3,2-a]pyrimidine derivatives exhibited moderate antimicrobial activity, underscoring the versatility of 2-Cyclopropylpyrimidin-5-ol derivatives in developing new antimicrobials (Moty et al., 2013).
Photoluminescence and Electrocatalytic Properties
Additionally, subnanometer-sized copper clusters protected by 2-mercapto-5-n-propylpyrimidine have been synthesized, displaying notable photoluminescence and electrocatalytic properties, opening up new applications in materials science and catalysis (Wei et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclopropylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-3-8-7(9-4-6)5-1-2-5/h3-5,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHDEOIRMUTVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600838 | |
| Record name | 2-Cyclopropylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidin-5-ol | |
CAS RN |
73901-41-4 | |
| Record name | 2-Cyclopropylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


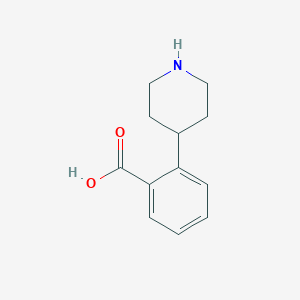
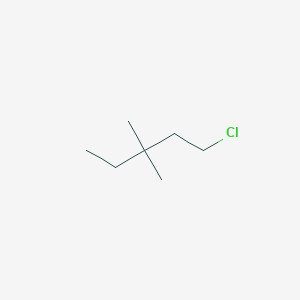
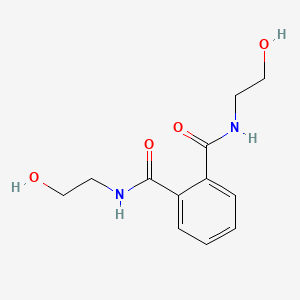
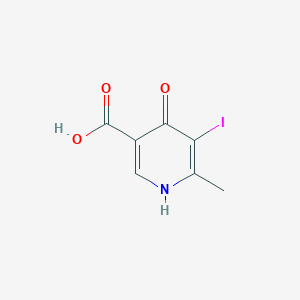
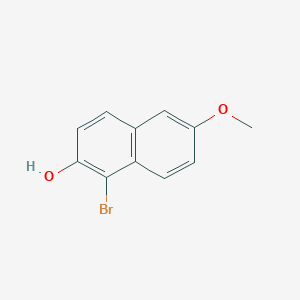
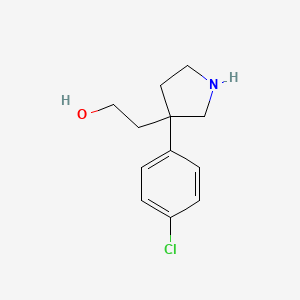
![N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride](/img/structure/B1602745.png)
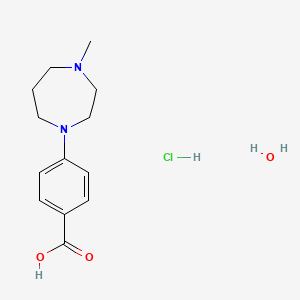
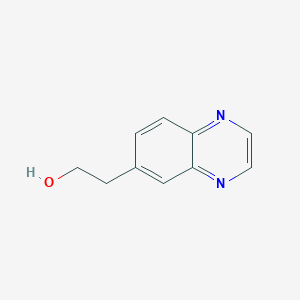
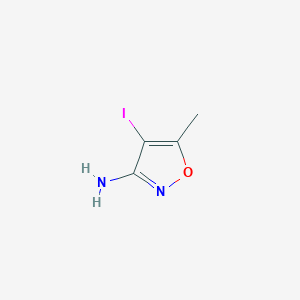
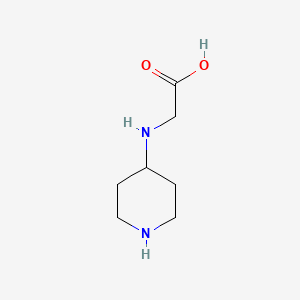
![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)
